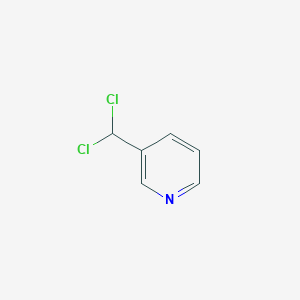
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride typically involves the reaction of 3-(benzyloxy)phenylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (e.g., 60°C) for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzylic alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while nucleophilic substitution can introduce various functional groups at the benzylic position .
Scientific Research Applications
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The azetidine ring is a privileged scaffold in drug discovery, and this compound can be used to develop new pharmaceuticals.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, which can modulate biological activity. The benzyloxy group can also interact with biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(3-(Benzyloxy)phenyl)azetidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18ClNO |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15;/h1-9,15,17H,10-12H2;1H |
InChI Key |
MOROQAONRPLSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




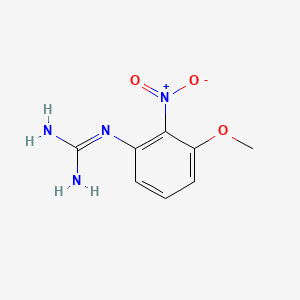
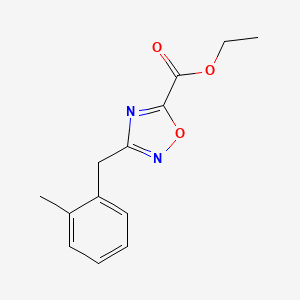
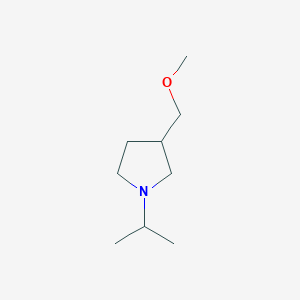
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

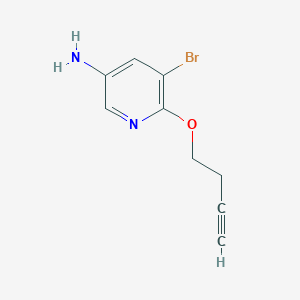
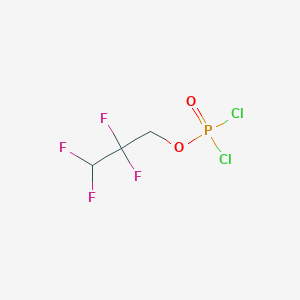
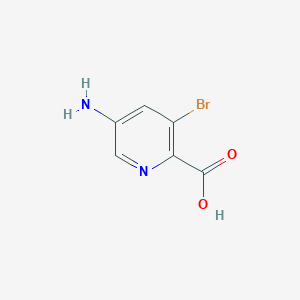
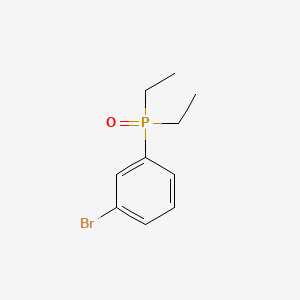
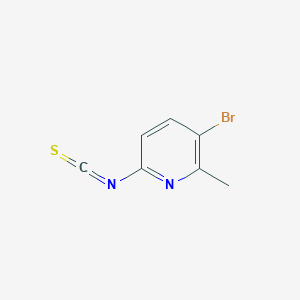
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
